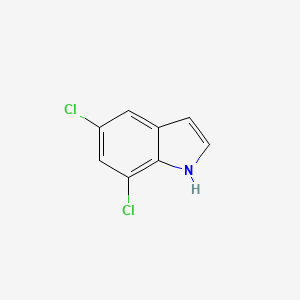

5,7-dichloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGKZFMRYKCMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459032 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-72-7 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-dichloro-1H-indole: A Core Scaffold for Advanced Synthesis and Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Halogenation of this privileged scaffold offers a powerful strategy to modulate physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing therapeutic potential.[1] This guide provides a comprehensive technical overview of 5,7-dichloro-1H-indole, a key halogenated intermediate. We will delve into its fundamental chemical properties, structural characteristics, spectroscopic profile, synthesis methodologies, and its emerging applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and discovery programs.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound whose structure is defined by the fusion of a benzene ring and a pyrrole ring, with chlorine atoms substituted at the 5 and 7 positions of the benzene moiety. This specific substitution pattern significantly influences the molecule's electronic distribution and reactivity. The electron-withdrawing nature of the chlorine atoms modulates the nucleophilicity of the indole ring, a critical factor in its synthetic applications.

Chemical Structure

The foundational structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl₂N | [3][4] |

| Molecular Weight | 186.03 g/mol | [4] |

| Monoisotopic Mass | 184.9799 Da | [3] |

| CAS Number | 4792-72-7 | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid (form may vary) | General Knowledge |

| XlogP (Predicted) | 3.3 | [3] |

Structural Elucidation: A Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The presence of two chlorine atoms and the specific substitution pattern create a distinct spectral signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrole protons. The protons on the benzene ring (at C4 and C6) would appear as doublets due to coupling with each other. The protons on the pyrrole ring (at C2, C3, and the N-H) will also exhibit characteristic shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbons bonded to chlorine (C5 and C7) will show shifts influenced by the electronegativity of the halogen.

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signature of chlorine. The molecular ion peak (M+) will appear as a characteristic cluster of peaks (M, M+2, M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band for the indole amine, typically around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Synthesis and Reactivity Insights

The synthesis of substituted indoles is a well-established field, with several named reactions available. For producing multi-gram quantities of this compound, the Bartoli indole synthesis is a proven and effective method.[8]

Recommended Synthetic Pathway: The Bartoli Indole Synthesis

The Bartoli synthesis involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent. This methodology is particularly advantageous for creating sterically hindered or electronically modified indoles.[8]

Caption: Workflow for the Bartoli synthesis of this compound.

Experimental Protocol: Bartoli Synthesis

Causality: This protocol is adapted from methodologies cited for multi-gram synthesis, where the choice of the Bartoli route is driven by its reliability and scalability for this specific substitution pattern.[8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dichloronitrobenzene in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add vinylmagnesium chloride (typically a 1.6 M solution in THF) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and ensures controlled addition of the nucleophilic Grignard reagent to the nitro group.

-

Reaction Progression: Stir the mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete addition.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the reaction and protonates the intermediate species.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, containing the desired this compound, is then purified using column chromatography on silica gel to isolate the final compound.

Reactivity Profile

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, the two electron-withdrawing chlorine atoms at the 5 and 7 positions decrease the electron density of the benzene portion of the ring system. This deactivation influences the regioselectivity and rate of subsequent electrophilic substitution reactions. This modulation is a key feature exploited by medicinal chemists to direct further functionalization of the scaffold.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate for building more complex, biologically active molecules.[1] Its value lies in providing a rigid, dichlorinated scaffold that can be elaborated to optimize ligand-target interactions.

Caption: Role of this compound as a precursor to diverse therapeutic agents.

-

Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are critical targets in oncology.[1] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, enhancing both potency and selectivity.[1]

-

Antimicrobial and Antiviral Agents: The indole scaffold is present in numerous compounds with antimicrobial and antiviral properties.[1][9] Halogenation can increase the lipophilicity of these molecules, potentially improving membrane permeability and overall efficacy.[1]

-

Advanced Intermediates: It is a precursor for complex heterocyclic systems, such as the indoloquinolines relevant to the synthesis of natural products like perophoramidine.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its derivatives is essential.

Hazard Identification

Based on data for closely related dichlorinated indole compounds, the primary hazards include:

Handling and PPE Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep it away from incompatible materials and foodstuff containers.[11] Some indole derivatives can be sensitive to air and light, so storage under an inert atmosphere in an amber vial is recommended for long-term stability.[13]

Conclusion

This compound represents a strategically important molecule in the toolkit of the modern synthetic and medicinal chemist. Its dichlorinated structure provides a unique combination of steric and electronic properties that can be exploited to design novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. The reliability of synthetic routes like the Bartoli synthesis allows for its accessible incorporation into discovery pipelines. As research continues to uncover the therapeutic potential of halogenated heterocyclic compounds, the utility of this compound as a high-value intermediate is poised to grow, particularly in the fields of oncology and infectious disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. 5,6-Dichloro-1H-indole | C8H5Cl2N | CID 10487776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. watson-int.com [watson-int.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,7-Dichloro-1-ethyl-1H-indole-2,3-dione [benchchem.com]

- 10. This compound-2-carboxylic acid | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical characteristics of 5,7-dichloro-1H-indole

A Technical Guide to the Physicochemical Characteristics of 5,7-dichloro-1H-indole

For Research, Scientific, and Drug Development Professionals

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its indole core represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and marketed pharmaceuticals.[1] The strategic placement of chlorine atoms at the 5- and 7-positions of the indole ring profoundly influences its electronic properties, lipophilicity, and reactivity, making it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details established synthetic and analytical protocols, and explores its relevance in the field of drug discovery.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental structural and physical properties. This compound (CAS No. 4792-72-7) possesses a bicyclic aromatic system where a benzene ring is fused to a pyrrole ring. The two chlorine atoms are potent electron-withdrawing groups, which modulate the electron density of the entire ring system. This substitution pattern is critical for its chemical behavior and its interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4792-72-7 | [2] |

| Molecular Formula | C₈H₅Cl₂N | [3] |

| Molecular Weight | 186.04 g/mol | [3] |

| Melting Point | 55 °C | [4] |

| Boiling Point | 85-90 °C at 0.1 Torr | [4] |

Physicochemical Data and Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and drug development, influencing everything from reaction conditions to bioavailability.

Solubility Profile

The solubility of this compound is dictated by its largely aromatic and halogenated structure. It is expected to exhibit poor solubility in aqueous media and good solubility in common organic solvents.

-

Aqueous Solubility : Due to its significant lipophilicity, conferred by the dichlorinated benzene ring, solubility in water is minimal. This is a critical consideration for its handling in biological assays, often requiring co-solvents like DMSO.

-

Organic Solubility : It is readily soluble in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Tetrahydrofuran (THF).[5] This solubility is essential for its use in synthetic reactions and for preparing stock solutions for screening.

Acidity (pKa)

Causality Insight: Understanding the pKa is crucial for reaction design. When N-deprotonation is required (e.g., for N-alkylation reactions), a suitable base must be chosen. The increased acidity of this indole compared to the parent compound means that milder bases can be effectively employed.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related structures, the following ¹H and ¹³C NMR spectral characteristics are expected for this compound in a solvent like CDCl₃.

-

¹H NMR :

-

N-H Proton : A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).[8]

-

Aromatic Protons : The protons on the benzene ring (H4 and H6) will appear as doublets around δ 7.1-7.4 ppm, showing meta-coupling to each other.[8] The protons on the pyrrole ring (H2 and H3) will also have characteristic shifts, with H3 typically being more upfield than H2.

-

-

¹³C NMR :

-

The spectrum will show eight distinct signals. The carbons attached to chlorine (C5 and C7) will be significantly shifted. The other aromatic carbons will appear in the typical δ 100-140 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected M/z : The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a cluster of peaks at m/z 185 (M⁺, ²x³⁵Cl), 187 (M+2, ¹x³⁵Cl, ¹x³⁷Cl), and 189 (M+4, ²x³⁷Cl) with a relative intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.[9]

Infrared (IR) and UV-Visible Spectroscopy

-

IR Spectroscopy : Key vibrational bands would include the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (1600-1450 cm⁻¹).[10]

-

UV-Visible Spectroscopy : The indole chromophore typically displays two main absorption bands. For the parent 1H-indole in ethanol, these are observed around λmax 272-277 nm and 215 nm.[11] Substituents on the ring will cause shifts in these absorptions.

Synthesis and Reactivity

The Bartoli Indole Synthesis

A robust and widely used method for preparing 7-substituted indoles, including this compound, is the Bartoli indole synthesis.[10] This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent.[12]

Rationale: The presence of a substituent ortho to the nitro group is crucial for the success of the reaction, as it sterically facilitates the key[4][4]-sigmatropic rearrangement step in the mechanism.[12][13]

Starting Material: 2,4-Dichloronitrobenzene. Reagent: Vinylmagnesium bromide or chloride.

Caption: Workflow for the Bartoli Synthesis of this compound.

Chemical Reactivity

The indole ring is electron-rich and generally undergoes electrophilic substitution, typically at the C3 position. However, the two chlorine atoms on the benzene ring withdraw electron density, slightly deactivating the system towards electrophiles compared to unsubstituted indole. This electronic modification, along with potential for N-protection/deprotonation and metal-catalyzed cross-coupling at the C-Cl bonds, provides a rich landscape for synthetic transformations.

Key Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies.

Protocol 1: General Procedure for Bartoli Indole Synthesis

This protocol is adapted from established methodologies for the synthesis of substituted indoles.[14][15]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of 2,4-dichloronitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath.

-

Expertise Insight: Maintaining a low temperature is critical to control the exothermic reaction of the Grignard reagent and prevent side reactions.

-

-

Addition of Grignard Reagent: Add vinylmagnesium bromide (3.0 eq., typically a 1.0 M solution in THF) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at -20 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quench: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Trustworthiness: The quench must be done slowly at low temperature to safely decompose any unreacted Grignard reagent.

-

-

Extraction & Purification: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectra, referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Self-Validation: The presence of the correct number of signals, their expected multiplicities, and integration values, alongside the absence of significant impurity signals, validates the structure and purity of the sample.

-

Caption: A self-validating analytical workflow for synthesized this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. The indole scaffold is a key component in a multitude of drugs, and modifying it with chlorine atoms can enhance binding affinity to protein targets (through halogen bonding), improve metabolic stability, and increase cell membrane permeability.

Derivatives of this compound are being investigated for a range of therapeutic applications, including as biased agonists for serotonin receptors, which are targets for psychiatric and neurological disorders.[16]

Caption: Role of this compound as a core scaffold in drug discovery.

Conclusion

This compound is a synthetically accessible and valuable building block for chemical and pharmaceutical research. Its physicochemical properties, characterized by moderate melting and boiling points, lipophilicity, and distinct spectroscopic signatures, are well-defined. The presence of two chlorine atoms enhances the acidity of the N-H proton and provides reactive handles for further synthetic elaboration. A comprehensive understanding of these characteristics, underpinned by robust experimental protocols, is essential for leveraging this compound to its full potential in the development of next-generation therapeutics.

References

- 1. 2,3-Dichloro-1H-indole|High-Quality Research Chemical [benchchem.com]

- 2. Buy Spiro[3.5]nonane-1,3-dione (EVT-343988) | 455264-97-8 [evitachem.com]

- 3. |4792-72-7|C8H5Cl2N|MFCD03094982|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 4. 4792-72-7 CAS MSDS (5,7-DICHOROINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-CHLORO-O-TOLUIDINE HYDROCHLORIDE | 3165-93-3 [chemicalbook.com]

- 6. 5,7-二氯靛红武汉脒祥化学MixChem优势现货-武汉脒祥化学有限公司 [whmixiang.com]

- 7. 5,7-二氯靛红原料药-湖北瑞森蒂克生物科技有限公司 [m.ricentik.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 16. WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 5,7-dichloro-1H-indole: A Predictive Approach

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5,7-dichloro-1H-indole. In the dynamic fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This compound, a halogenated derivative of the ubiquitous indole scaffold, presents a unique spectroscopic profile influenced by the strong electronic effects of its chlorine substituents.

Due to a lack of readily available, complete experimental spectra in public databases, this guide adopts a predictive and interpretive approach. By grounding our analysis in the foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally related, well-characterized molecules, we can construct a highly accurate and reliable predicted spectroscopic profile for the target compound. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of not just the data, but the underlying chemical principles that govern it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments. In this compound, the two chlorine atoms exert strong inductive (-I) and weaker resonance (+R) effects, which significantly modulate the electron density around the indole ring and, consequently, the NMR chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by the chemical shifts (δ) of the five protons on the indole scaffold. The electron-withdrawing nature of the chlorine atoms is expected to deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N-H | ~8.4 - 8.8 | Broad Singlet (br s) | - | The N-H proton of indoles is typically broad and downfield; dichlorination is expected to slightly increase its acidity and shift it further downfield compared to indole (~8.1 ppm). |

| H2 | ~7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.5-3.0 Hz | Relatively unaffected by the benzene ring substituents, similar to other indoles. |

| H3 | ~6.5 - 6.7 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.5-3.0 Hz | Generally the most upfield proton on the pyrrole ring. |

| H4 | ~7.5 - 7.7 | Doublet (d) | J ≈ 1.5-2.0 Hz | Deshielded by the adjacent C-Cl bond at position 5 and the anisotropic effect of the pyrrole ring. |

| H6 | ~7.1 - 7.3 | Doublet (d) | J ≈ 1.5-2.0 Hz | Flanked by two chlorine atoms, this proton experiences significant deshielding. The small J value reflects meta-coupling to H4. |

Predictions are based on analysis of 5-chloro-indole derivatives and general substituent effects on the indole ring system.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbons directly attached to the chlorine atoms (C5 and C7) will be the most significantly affected, exhibiting a downfield shift. The other carbons will experience more subtle changes based on their proximity to the electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~125 - 127 | Relatively insensitive to substitution on the benzene ring. |

| C3 | ~102 - 104 | Typically the most shielded carbon in the pyrrole ring. |

| C3a | ~129 - 131 | Bridgehead carbon, influenced by the overall electron density of the bicyclic system. |

| C4 | ~121 - 123 | Influenced by the adjacent C5-Cl bond. |

| C5 | ~126 - 128 | Directly attached to chlorine, leading to a significant downfield shift. |

| C6 | ~120 - 122 | Positioned between two electron-withdrawing groups. |

| C7 | ~115 - 117 | Directly attached to chlorine, resulting in a downfield shift. |

| C7a | ~133 - 135 | Bridgehead carbon adjacent to the C7-Cl bond, expected to be deshielded. |

Predictions are based on analysis of 5-chloro-indole derivatives and established carbon NMR prediction models.[1][3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton. CDCl₃ is standard, but DMSO-d₆ is preferred for observing exchangeable protons and improving the solubility of polar compounds.

-

Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width : ~16 ppm, centered around 6 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30') to produce singlet peaks for all carbons.

-

Spectral Width : ~220 ppm, centered around 110 ppm.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization of Spectroscopic Relationships

The following diagram illustrates the logical flow for predicting and interpreting the NMR spectra of this compound.

Caption: Workflow for NMR spectral prediction of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the molecule's vibrational modes.[4]

Predicted IR Absorption Frequencies

For this compound, the key absorptions will be associated with the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic system, and the C-Cl bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3400 - 3450 | N-H Stretch | Medium-Sharp | Characteristic of the indole N-H group. The frequency is sensitive to hydrogen bonding.[5] |

| ~3100 - 3150 | Aromatic C-H Stretch | Medium | Typical for C-H bonds on an aromatic ring (sp² hybridized carbon).[6] |

| ~1580 - 1620 | C=C Aromatic Ring Stretch | Medium-Strong | Corresponds to the stretching vibrations within the fused aromatic rings. |

| ~1450 - 1470 | C=C Aromatic Ring Stretch | Medium-Strong | Another characteristic absorption for the aromatic backbone. |

| ~1000 - 1200 | C-N Stretch | Medium | Typical range for the stretching vibration of the C-N bond within the pyrrole ring. |

| ~700 - 850 | C-Cl Stretch | Strong | The presence of two C-Cl bonds will give rise to strong absorptions in the lower frequency region of the spectrum. |

| ~750 - 800 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the benzene ring influences the position of this band. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan : First, run a background scan with no sample on the crystal. This is crucial to subtract the spectrum of air (CO₂ and H₂O) from the final sample spectrum.

-

Sample Scan : Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software automatically performs the Fourier transform and background subtraction to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, the isotopic pattern of chlorine is a key diagnostic feature.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The molecular formula is C₈H₅Cl₂N. The monoisotopic mass is approximately 184.98 Da.[7] A key feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The M⁺ peak will be at m/z ≈ 185 (containing two ³⁵Cl atoms).

-

The M+2 peak will be at m/z ≈ 187 (containing one ³⁵Cl and one ³⁷Cl). Its intensity will be approximately 65% of the M⁺ peak.

-

The M+4 peak will be at m/z ≈ 189 (containing two ³⁷Cl atoms). Its intensity will be approximately 10% of the M⁺ peak. This characteristic 9:6:1 ratio for a dichlorinated compound is a definitive diagnostic tool.

-

-

Key Fragmentation Pathways : Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.

-

Loss of HCl : A common fragmentation pathway for chloro-aromatics is the loss of HCl (36 Da), leading to a fragment ion at m/z ≈ 149.

-

Loss of Chlorine Radical : Loss of a single chlorine radical (·Cl, 35 or 37 Da) from the molecular ion would result in a fragment at m/z ≈ 150.

-

Pyrrole Ring Fragmentation : Cleavage of the bicyclic system, often involving the loss of HCN (27 Da), is also a characteristic fragmentation pattern for indoles.[8][9]

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction : For a volatile solid, direct insertion probe or GC-MS can be used. For less volatile samples, Electrospray Ionization (ESI) from a solution is common.

-

Ionization Method : Electron Ionization (EI) at 70 eV is standard for generating fragment patterns and comparison with libraries. ESI is a "softer" technique and will primarily show the protonated molecule [M+H]⁺.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used. A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is required to determine the exact mass and confirm the elemental composition.

-

Data Acquisition : Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

Visualization of Mass Spectrometry Fragmentation

This diagram outlines the expected primary fragmentation of the this compound molecular ion.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from related structures, we have established a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided protocols and logical workflows serve as a practical resource for researchers, ensuring that the acquisition and interpretation of spectroscopic data are both efficient and scientifically sound. This predictive approach not only facilitates the identification of the target compound but also deepens the understanding of structure-property relationships in halogenated heterocyclic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Indole [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

The 5,7-dichloro-1H-indole Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of natural products and clinically approved drugs.[1][2][3][4][5][6][7][8] Its inherent ability to mimic peptide structures and engage in various biological interactions makes it a fertile starting point for drug design.[6] Within this family, halogenated indoles have garnered significant attention due to the profound influence of halogen atoms on a molecule's physicochemical properties. The introduction of chlorine, for instance, can enhance lipophilicity, modulate metabolic stability, and introduce specific, high-affinity interactions such as halogen bonding within protein binding sites.[1][9] This guide focuses on the 5,7-dichloro-1H-indole moiety, a synthetically accessible and highly versatile building block. We will explore its synthesis, chemical reactivity, and proven applications in the development of potent therapeutic agents, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis and Chemical Reactivity

The utility of any building block is fundamentally tied to its accessibility and the predictability of its chemical behavior. The this compound core excels in both aspects, with established synthetic routes and well-defined sites for chemical modification.

Core Synthesis: The Bartoli Indole Synthesis

While several methods exist for synthesizing the this compound core, including electrochemical-mediated cyclizations and gold-catalyzed annulations, the Bartoli indole synthesis remains a preferred method for producing multi-gram quantities required for extensive medicinal chemistry campaigns.[10] This reaction leverages the interaction of a nitroaromatic compound with a vinyl Grignard reagent.

The causality behind this choice is rooted in scalability and efficiency. The reaction proceeds through a[2][2]-sigmatropic rearrangement followed by cyclization, reliably forming the indole's five-membered ring from readily available precursors like 2,4-dichloronitrobenzene.[10]

Caption: Workflow of the Bartoli Indole Synthesis.

Experimental Protocol: Gram-Scale Synthesis of this compound[10]

-

Reaction Setup: To a solution of 2,4-dichloronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add vinylmagnesium chloride (3.0 eq) dropwise at a controlled temperature (typically -40°C to -78°C).

-

Reaction Execution: Allow the reaction mixture to stir at the controlled temperature for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure this compound.

Reactivity and Strategic Functionalization

The this compound scaffold offers several distinct handles for chemical modification, allowing for the systematic exploration of chemical space. The inherent electronic properties of the indole ring dictate its reactivity.

-

N1 (Nitrogen): The indole nitrogen is weakly acidic and can be deprotonated under basic conditions to allow for N-alkylation or the installation of protecting groups (e.g., Boc, SEM), which can be crucial for directing subsequent reactions or modulating solubility.[10][11]

-

C3 (Pyrrole Ring): This position is the most electron-rich and highly susceptible to electrophilic substitution, making it the primary site for reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions.[10][11][12]

-

C2 (Pyrrole Ring): While less reactive than C3, the C2 position can be functionalized, often after the C3 position is blocked.[12] Directed metalation strategies can also achieve C2 selectivity.

-

C5 & C7 (Benzene Ring): The chlorine atoms at these positions are not merely passive modulators of electronics and lipophilicity; they are key handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, though functionalization of the benzenoid ring is generally more challenging than that of the pyrrole ring.[9][13][14]

Caption: Key Reactive Sites on the this compound Core.

Applications in Medicinal Chemistry

The true value of the this compound building block is demonstrated by its successful incorporation into potent, biologically active molecules across multiple therapeutic areas.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11][15] Dichlorinated indole derivatives have emerged as potent kinase inhibitors. The rationale is twofold: the indole scaffold provides a robust framework for orienting substituents, and the chlorine atoms can form specific halogen bonds with residues in the ATP-binding pocket, enhancing both potency and selectivity.[1]

Table 1: Activity of Dichlorinated Indole-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Activity Data | Reference |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylates | EGFRT790M | IC50 = 68 nM (Compound 3e) | [16] |

| 5-Chloro-indole-2-carboxylates | BRAFV600E | Potent inhibition, outperforming erlotinib | [16] |

| Pyrrole indolin-2-ones | VEGFR-2, PDGFRβ | C(5)-halogen substitution is critical for activity |[17] |

Caption: Mechanism of Action for Indole-Based Kinase Inhibitors.

Antiviral Agents: Targeting HIV-1

The indole scaffold is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV, HCV, and influenza.[3][5][6][18] The this compound core has been specifically utilized to generate compounds with notable anti-HIV-1 activity. Docking studies suggest that substituents on the indole core can effectively interface with viral enzymes like HIV-1 integrase.[2]

A prime example is ethyl (5,7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate , which has demonstrated high efficacy against HIV-1 infection.[2] The dichlorinated pattern is crucial for establishing the necessary interactions within the target protein.

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound | Virus Target | Mechanism/Note | Reference |

|---|---|---|---|

| Ethyl (5,7-dichloro-3-(...)-1H-indol-2-yl)carbamate | HIV-1 | High efficacy against virus infection | [2] |

| Arbidol (Umifenovir) | Influenza A/B, SARS | Broad-spectrum membrane fusion inhibitor | [6] |

| Delavirdine | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |[3][6] |

Case Study: Multi-Step Synthesis of an Advanced Indoloquinoline Precursor

To illustrate the practical utility of this compound as a foundational building block, we present a synthetic workflow for an advanced intermediate, (2-Amino-4-bromophenyl)(5,7-dichloro-1H-indol-3-yl)methanone, a key precursor for complex heterocyclic systems like perophoramidine.[10] This multi-step synthesis highlights the strategic functionalization at the C3 position.

Caption: Synthetic Workflow to an Advanced Indole Intermediate.

Experimental Protocol: Synthesis of (2-Amino-4-bromophenyl)(5,7-dichloro-1H-indol-3-yl)methanone[10]

-

N-Protection: React this compound with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., DMAP) in a suitable solvent like dichloromethane (DCM) to afford tert-butyl this compound-1-carboxylate.

-

C3-Functionalization (Grignard Addition): To a solution of the N-Boc protected indole in an anhydrous solvent at 0°C, add a Grignard reagent prepared from 1-bromo-4-iodo-2-nitrobenzene. This forms the hydroxyl intermediate, tert-butyl 3-((4-bromo-2-nitrophenyl)(hydroxy)methyl)-5,7-dichloro-1H-indole-1-carboxylate.

-

Oxidation: Oxidize the intermediate alcohol to the corresponding ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) in DCM. This yields tert-butyl 3-(4-bromo-2-nitrobenzoyl)-5,7-dichloro-1H-indole-1-carboxylate.

-

Nitro Group Reduction: Reduce the nitro group to an amine. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., acetic acid or HCl) or catalytic hydrogenation.

-

Deprotection (if necessary): The Boc protecting group may be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product. In some reduction conditions, this may occur concurrently.

-

Purification: Purify the final compound using column chromatography to obtain the desired advanced intermediate.

Conclusion and Future Perspectives

The this compound core has firmly established itself as a high-value building block in medicinal chemistry. Its synthetic tractability, combined with the predictable reactivity of its multiple functionalization sites, provides a robust platform for generating novel chemical entities. The strategic placement of chlorine atoms not only modulates the overall physicochemical profile but also enables specific, potency-enhancing interactions with biological targets, as evidenced by its success in the kinase inhibitor and antiviral domains.

Future research will likely focus on expanding the toolbox for C-H functionalization on the indole's benzenoid ring, allowing for even more precise and efficient diversification.[13][14][19] Furthermore, as our understanding of complex biological pathways grows, the this compound scaffold will undoubtedly be leveraged to develop next-generation targeted therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,7-dichloro-2-methyl-1H-indole | 432025-20-2 | Benchchem [benchchem.com]

- 10. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. msesupplies.com [msesupplies.com]

Unraveling the Core Mechanisms of 5,7-dichloro-1H-indole Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] Its inherent ability to mimic peptide structures allows it to bind reversibly to a wide array of enzymes and receptors, making it a fertile ground for drug discovery.[1] The strategic addition of halogen atoms to this scaffold can significantly enhance its therapeutic potential by modulating its physicochemical properties, such as lipophilicity and metabolic stability, and by introducing specific, high-affinity interactions with biological targets. This guide focuses on the 5,7-dichloro-1H-indole framework, a substitution pattern that has shown considerable promise in yielding potent modulators of key cellular signaling pathways. While direct and extensive research on this compound analogs is still emerging, a comprehensive analysis of closely related chlorinated indole derivatives provides compelling insights into their primary mechanisms of action. This document will synthesize the current understanding, drawing from robust data on analogous compounds to illuminate the therapeutic potential of the this compound core in oncology and beyond.

Primary Mechanisms of Action: A Dual Focus on Kinase Inhibition and Ion Channel Modulation

Based on extensive analysis of structurally related compounds, the biological activity of this compound analogs is likely governed by two principal mechanisms: the inhibition of protein kinases and the modulation of potassium ion channels. The dichloro-substitution pattern appears to be a critical determinant for both activities, offering a pathway to potent and potentially selective therapeutic agents.

Protein Kinase Inhibition: A Targeted Assault on Cancer Proliferation

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] The indole scaffold has been successfully exploited in the development of numerous kinase inhibitors.[5][6] The addition of chlorine atoms, particularly at the 5- and 7-positions, is hypothesized to enhance the inhibitory potency of the indole core. These halogen atoms can form specific halogen bonds with the ATP-binding site of kinases, thereby increasing the affinity and selectivity of the inhibitor.[7]

While specific data for this compound analogs as kinase inhibitors is limited, extensive research on 5-chloro-indole derivatives provides a strong rationale for their potential in this area. These analogs have demonstrated potent inhibitory activity against several key oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[3][4]

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of 5-Chloro-Indole Derivatives [3][8]

| Compound ID | Cancer Cell Line | GI₅₀ (nM)¹ | Target Kinase | IC₅₀ (nM)² |

| 3e | Panc-1 | 29 | EGFR | 68 |

| MCF-7 | 29 | BRAFV600E | 35 | |

| HT-29 | 30 | |||

| A-549 | 30 | |||

| 3b | Panc-1 | 31 | EGFR | 74 |

| MCF-7 | 32 | BRAFV600E | 41 | |

| HT-29 | 30 | |||

| A-549 | 31 | |||

| 5f | - | - | EGFRT790M | 9.5 |

| 5g | - | - | EGFRT790M | 11.9 |

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. ²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

The data presented in Table 1 clearly demonstrates that 5-chloro-indole derivatives can potently inhibit the proliferation of various cancer cell lines and directly target key oncogenic kinases with high affinity. The low nanomolar GI₅₀ and IC₅₀ values underscore the therapeutic potential of this scaffold. It is highly probable that the addition of a second chlorine atom at the 7-position would further modulate these activities, potentially leading to enhanced potency or altered selectivity.

Signaling Pathway Visualization

The inhibitory action of these compounds on the EGFR signaling pathway can be visualized as follows:

Potassium Channel Modulation: A Novel Avenue for Therapeutic Intervention

Potassium channels are transmembrane proteins that play a crucial role in regulating cellular excitability and are implicated in a wide range of physiological processes.[9] Their modulation presents a therapeutic strategy for conditions such as hypertension, autoimmune diseases, and neurodegenerative disorders.[7]

Evidence for the role of dichloro-indole analogs as potassium channel modulators comes from studies on the closely related 6,7-dichloro-1H-indole-2,3-dione. This compound is a precursor to NS309, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[7] The 6,7-dichloro substitution pattern is considered critical for the activity of NS309, suggesting that the corresponding this compound scaffold could also serve as a basis for novel KCa channel modulators.

Table 2: Biological Activity of the 6,7-dichloro-indole Analog, NS309 [7]

| Compound | Target | Assay Type | Species | EC₅₀ (nM) |

| NS309 | KCa3.1 | Whole-cell patch clamp | Human | 8.6 (at 3 µM free Ca²⁺) |

| NS309 | KCa3.1 | Inside-out patch clamp | Human | 31 (Ca²⁺ EC₅₀ shift from 430 nM) |

The potent activation of KCa3.1 channels by NS309, as detailed in Table 2, highlights the potential of dichloro-indole scaffolds in modulating ion channel activity. The low nanomolar EC₅₀ values indicate a high affinity for the target. Further investigation into this compound analogs is warranted to explore their potential as selective potassium channel modulators.

Proposed Mechanism of Action Visualization

The proposed modulatory effect of this compound analogs on KCa channels can be depicted as follows:

Experimental Protocols: A Framework for Investigation

To further elucidate the mechanism of action of novel this compound analogs, a systematic experimental approach is essential. The following protocols provide a detailed methodology for assessing their activity as both kinase inhibitors and potassium channel modulators.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a target protein kinase.

Materials:

-

Recombinant protein kinase of interest (e.g., EGFR, BRAF)

-

Kinase-specific peptide substrate

-

This compound analog test compounds

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (specific to the kinase)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute the compounds in the appropriate assay buffer to the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Assay buffer

-

Test compound or vehicle control (DMSO)

-

Recombinant kinase

-

Peptide substrate

-

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Visualization

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. The existing body of evidence from closely related analogs strongly suggests a dual mechanism of action centered on the inhibition of key protein kinases and the modulation of potassium channels. The potent anticancer activities of 5-chloro-indole derivatives and the significant potassium channel activation by a 6,7-dichloro-indole analog provide a solid foundation for the continued investigation of 5,7-dichloro-substituted compounds.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to definitively establish their mechanism of action and to perform comprehensive structure-activity relationship (SAR) studies. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel clinical candidates for the treatment of cancer and other debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME/Pharmacokinetic Profiling of 5,7-dichloro-1H-indole: A Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as unforeseen toxicity.[1][2] Early and accurate assessment of these pharmacokinetic parameters is therefore essential to de-risk projects and focus resources on the most promising molecules. This technical guide presents a comprehensive framework for the in silico ADME and pharmacokinetic profiling of 5,7-dichloro-1H-indole, a halogenated indole scaffold of interest in medicinal chemistry. By leveraging a suite of validated computational models, we can construct a detailed predictive profile of a molecule before its synthesis, offering invaluable insights to guide chemical optimization. This document is designed for researchers, computational chemists, and drug development professionals, providing not only a predicted ADME profile for the target compound but also a detailed, self-validating methodology that balances scientific rigor with practical application in a drug discovery setting.

Introduction: The Rationale for Predictive Profiling

The this compound Scaffold

The Imperative of In Silico ADME in Drug Discovery

The high attrition rate of drug candidates in late-stage development is a major economic and scientific burden. A primary cause for this failure is an undesirable ADME/Tox profile.[7][8] In silico ADME/Tox modeling has emerged as an indispensable tool in early discovery, offering a rapid, cost-effective, and resource-efficient alternative to traditional experimental screening.[9][10] By predicting key pharmacokinetic properties directly from a chemical's structure, these computational methods allow for the screening of vast virtual libraries, the early identification of potential liabilities, and the intelligent design of molecules with improved drug-like properties.[11][12][13] This "fail fast, fail cheap" paradigm enables teams to prioritize synthesis and testing efforts on compounds with the highest probability of success.[14]

This guide establishes a robust workflow for such a predictive analysis, using this compound as a case study to illustrate the power and practical application of these methods.

The In Silico Analysis Workflow: A Self-Validating System

A credible in silico assessment is not merely a collection of predicted numbers; it is a systematic process where each step is justified and the confidence in each prediction is understood. The workflow described here is designed as a self-validating system, integrating predictions with clear next steps for experimental verification.

Diagram 1: Overall In Silico ADME/Tox Workflow

Caption: A systematic workflow for in silico ADME/Tox profiling.

Step-by-Step Protocol for In Silico Profiling

This protocol outlines the conceptual steps for analyzing a compound like this compound using publicly available tools such as SwissADME and ProTox-3.0 as exemplars.

-

Compound Input and Preparation:

-

Objective: To ensure the chemical structure is correctly represented for the prediction algorithms.

-

Action: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound: Clc1ccc2[nH]cc(Cl)c2c1.

-

Tool: Input this SMILES string into the chosen web server (e.g., SwissADME). The software automatically standardizes the structure.

-

Causality: Incorrect structural representation (e.g., wrong tautomeric state) is a primary source of error in prediction. This initial step is critical for accuracy.

-

-

Physicochemical and Pharmacokinetic Property Prediction:

-

Objective: To calculate fundamental properties that govern ADME behavior.

-

Tool: Utilize a comprehensive prediction tool (e.g., SwissADME, pkCSM).

-

Action: Run the prediction. The tool will calculate a range of descriptors.

-

Key Parameters to Analyze:

-

Lipophilicity: Consensus Log P (partition coefficient).

-

Solubility: Log S (aqueous solubility).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition, and skin permeability (Log Kp).

-

-

-

Toxicity Prediction:

-

Objective: To identify potential safety liabilities early.

-

Tool: Use a dedicated toxicity prediction server (e.g., ProTox-3.0).[15][16]

-

Action: Input the same SMILES string and run the prediction.

-

Key Parameters to Analyze:

-

Organ Toxicity: Hepatotoxicity.

-

Endpoint Toxicity: Mutagenicity, Carcinogenicity.

-

LD50: Predicted median lethal dose in rodents, providing an estimate of acute toxicity.

-

-

-

Data Aggregation and Interpretation:

-

Objective: To synthesize all predicted data into a coherent profile and make a preliminary assessment.

-

Action: Consolidate all quantitative data into summary tables (as shown in Section 3).

-

Causality: Individual data points are informative, but their interplay determines the overall profile. For example, high lipophilicity often correlates with good absorption but may also lead to poor solubility and higher toxicity.[13] A holistic review is essential.

-

Predicted ADME/Pharmacokinetic Profile: this compound

The following data represents a hypothesized but realistic profile for this compound, based on its structure and data from similar compounds. These values should be used to guide experimental work, not as a substitute for it.

Physicochemical Properties

These fundamental properties are the primary determinants of a compound's behavior in a biological system.[17]

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | 186.03 g/mol | Excellent. Well within the typical range for small molecule drugs (<500 g/mol ). |

| Consensus Log P | ~3.3 | High lipophilicity. Suggests good membrane permeability but may risk poor solubility. |

| Aqueous Solubility (Log S) | ~ -3.5 (Poorly Soluble) | Potential formulation challenges. May limit oral absorption if dissolution is rate-limiting. |

| Topological Polar Surface Area (TPSA) | ~28.1 Ų | Excellent. Low TPSA is strongly correlated with good cell membrane permeability. |

| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug.[18] |

Predicted ADME Parameters

| Parameter | Prediction | Interpretation & Experimental Validation Step |

| Absorption | ||

| GI Absorption | High | The compound's high lipophilicity and low TPSA suggest efficient passive diffusion across the gut wall. |

| Validation Step | In vitro Caco-2 permeability assay to confirm high cell permeation.[19] | |

| Distribution | ||

| BBB Permeant | Yes | High potential to cross the blood-brain barrier. An asset for CNS targets, a liability otherwise. |

| Validation Step | Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB. | |

| Plasma Protein Binding | High (>90%) | Expected due to high lipophilicity. High binding reduces the free fraction of the drug available for therapeutic effect. |

| Validation Step | Equilibrium dialysis to measure the fraction bound to human plasma proteins. | |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions (DDIs) involving this major CYP isoform. |

| CYP2C9 Inhibitor | Yes | Potential Liability. Risk of DDIs with drugs metabolized by CYP2C9 (e.g., warfarin). |

| CYP2C19 Inhibitor | No | Low risk of DDIs involving this isoform. |

| CYP2D6 Inhibitor | No | Low risk of DDIs involving this isoform. |

| CYP3A4 Inhibitor | Yes | Potential Liability. High risk of DDIs, as CYP3A4 metabolizes ~50% of clinical drugs.[11] |

| Validation Step | In vitro fluorescent or LC-MS based CYP inhibition assays for all major isoforms. | |

| Excretion | ||

| Renal Clearance | Low | As a lipophilic compound, it is likely to be extensively metabolized before renal excretion. |

Diagram 2: Predicted Metabolic Pathways

Caption: Predicted Phase I and Phase II metabolic pathways.

Predicted Toxicity Profile

Toxicity prediction is crucial for identifying potential showstoppers. In silico models are particularly effective for flagging risks related to mutagenicity and hERG channel blockade.[20][21]

| Toxicity Endpoint | Prediction | Confidence | Implication and Mitigation |

| hERG Inhibition | High Probability | High | Critical Liability. Potential for drug-induced QT prolongation and cardiac arrhythmia. This is a major cause of drug withdrawal. |

| Mitigation | Early in vitro patch-clamp assay is mandatory. Structural modification to reduce hERG affinity is required. | ||

| Hepatotoxicity | Probable | Medium | Potential for drug-induced liver injury. The chlorinated aromatic structure can be a structural alert. |

| Mitigation | Monitor liver enzyme markers in subsequent in vivo studies. Assess reactive metabolite formation in vitro. | ||

| Mutagenicity (AMES) | Unlikely | High | Low risk of being a mutagen. The structure does not contain common structural alerts for DNA reactivity. |

| Carcinogenicity | Unlikely | Medium | Based on the negative mutagenicity prediction, the risk of genotoxic carcinogenicity is low. |

| Acute Oral Toxicity (LD50) | ~550 mg/kg (Class IV) | Medium | Predicted to be 'Harmful if swallowed'. Requires careful handling but not exceptionally toxic acutely. |

Synthesis and Strategic Interpretation

The in silico profile of this compound is a classic example of a high-reward, high-risk starting point.

-

The Assets: The molecule exhibits excellent "drug-like" properties according to Lipinski's rules, with predicted high gastrointestinal absorption and the potential to access the central nervous system. Its low molecular weight and TPSA provide a fantastic foundation for further chemical exploration.

-

The Liabilities: The predicted profile is marked by three significant liabilities that must be addressed:

-

Poor Aqueous Solubility: This is a common challenge with lipophilic molecules and can severely limit oral bioavailability despite high membrane permeability. Formulation strategies or structural modifications to introduce polar groups would be necessary.

-

CYP Inhibition (2C9 & 3A4): Inhibition of major metabolic enzymes, particularly CYP3A4, creates a high potential for drug-drug interactions, which is a major regulatory concern.

-

hERG Inhibition: This is the most critical liability. A high probability of hERG channel blockade is a potential project killer due to the risk of fatal cardiac arrhythmias.

-

Diagram 3: Integrated Risk Assessment

Caption: Integrated risk assessment for this compound.

Conclusion and Forward Look

This in-depth guide demonstrates a structured, rational approach to the in silico ADME/pharmacokinetic profiling of this compound. The computational analysis reveals a molecule with a promising physicochemical foundation for oral absorption but burdened by significant, and potentially insurmountable, liabilities related to solubility, drug-drug interactions, and cardiotoxicity.

The power of this analysis lies not in providing definitive answers, but in asking the right questions early. Based on this profile, the path forward is clear: before any significant resources are invested in this specific scaffold, experimental validation of the key predicted liabilities—especially hERG inhibition and CYP3A4 inhibition—is paramount. The insights gained from this in silico workflow enable a data-driven decision: to either terminate work on this molecule, or to initiate a focused medicinal chemistry campaign to systematically engineer out the identified risks while retaining the desirable properties. This predictive, iterative process is the hallmark of modern, efficient drug discovery.

References

- 1. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. | Semantic Scholar [semanticscholar.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cellgs.com [cellgs.com]

- 20. instem.com [instem.com]

- 21. In Silico Toxicity Assessments - (Q)SAR | Exponent [exponent.com]

Introduction: The Emergent Toxicological Significance of Chlorinated Indoles

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Indole Compounds

Indole, a heterocyclic aromatic compound, is a ubiquitous structural motif found in vital biomolecules like the amino acid tryptophan and in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of chlorine atoms to the indole scaffold, either through natural biosynthesis, chemical synthesis, or environmental processes, gives rise to chlorinated indole compounds. These compounds represent a diverse chemical class with a correspondingly complex toxicological profile.

Sources of chlorinated indoles are varied. They are found as naturally occurring marine alkaloids with potent cytotoxic and antibacterial properties.[2] They can be synthesized for pharmaceutical applications, including as potential amoebicidal agents or neuroprotective drugs.[3][4] Critically, they also emerge as disinfection byproducts (DBPs) in drinking water when indole-containing precursors, such as the anti-inflammatory drug indomethacin or the amino acid tryptophan, react with chlorine disinfectants.[5][6] Studies have shown that the chlorination process can substantially increase the cytotoxicity of the parent indole compound, highlighting the environmental and health relevance of understanding their toxicology.[5]

This guide provides a comprehensive overview of the toxicological profile of chlorinated indoles, focusing on their core mechanisms of toxicity, metabolic fate, and the experimental strategies employed to assess their risk.

Part 1: Core Mechanisms of Toxicity

The toxicity of chlorinated indoles is not mediated by a single mechanism but rather a network of interconnected cellular events. The primary initiating events appear to be activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, and direct mitochondrial impairment.

Aryl Hydrocarbon Receptor (AhR) Activation: A Central Hub

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental xenobiotics.[7] Many indole derivatives are known AhR agonists, and this activity is often retained or modified in their chlorinated counterparts.[8][9][10] The activation of AhR by a chlorinated indole is a critical initiating event that can lead to a cascade of downstream toxicological outcomes.

The canonical AhR signaling pathway begins with the binding of a ligand, such as a chlorinated indole, to the cytosolic AhR complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the Ah Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[11]

A primary consequence of AhR activation is the potent induction of Phase I metabolizing enzymes, particularly Cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.[11][12][13] While expression of CYP1A1 is a sensitive biomarker for AhR activation, it is important to note that this induction does not automatically equate to dioxin-like toxicity, as many compounds can activate this pathway without causing the full spectrum of adverse effects associated with dioxins.[14]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Mitochondrial Dysfunction